Product packaging for 1-[2-(4-Methylphenoxy)ethyl]piperazine(Cat. No.:)

1-[2-(4-Methylphenoxy)ethyl]piperazine

Cat. No.: B11724839
M. Wt: 220.31 g/mol
InChI Key: NMTCQEIEKVUWQE-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Scaffold in Drug Design and Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. wikipedia.org It is considered a "privileged scaffold" in medicinal chemistry because its structure is a recurring feature in a multitude of drugs with diverse therapeutic applications. tandfonline.comnih.gov The widespread use of the piperazine moiety is attributed to its unique physicochemical properties. Its two nitrogen atoms can be functionalized, allowing for the modulation of properties like solubility, basicity, and the ability to link different pharmacophores within a single molecule. tandfonline.comnih.gov This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov The piperazine scaffold is a core component in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. wisdomlib.orgbenthamdirect.comnih.gov

Overview of Structurally Related Phenoxyalkyl and Phenoxyethoxyethyl Piperazine Analogues

The structural class to which 1-[2-(4-Methylphenoxy)ethyl]piperazine belongs, characterized by a piperazine ring linked to a phenoxyalkyl or phenoxyethoxyethyl group, is of significant interest in drug discovery. The general structure consists of an aromatic phenoxy group, a flexible alkyl or ethoxyethyl linker, and the piperazine heterocycle. This combination of a hydrophobic aromatic region and a basic piperazine unit is common in ligands that interact with various biological targets.

For instance, derivatives of 2-hydroxy-3-phenoxypropyl piperazine have been synthesized and evaluated as potent and selective T-type calcium channel blockers. nih.gov Another related class, phenoxyethoxyethyl piperazines, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine, are valuable intermediates in the synthesis of more complex pharmaceutical agents. google.com The nature of the substituent on the phenyl ring, the length and character of the alkyl chain, and the substitution on the second nitrogen of the piperazine ring are all critical for determining the biological activity and selectivity of these analogues. nih.gov

Historical Context of Piperazine-Based Ligands in Neuropharmacology Research

The history of piperazine in neuropharmacology is rich, with many derivatives being developed as CNS-active agents. ijrrjournal.com Phenylpiperazines, in particular, have been a focal point of research. wikipedia.org These compounds are known to interact with a variety of neurotransmitter receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. ijrrjournal.comnih.gov For example, certain N-phenylpiperazine analogues have been investigated for their selective binding to the D3 dopamine receptor subtype over the D2 subtype, which is a key target for antipsychotic medications. nih.gov

The development of piperazine-based ligands has led to numerous clinically used drugs for psychiatric and neurological disorders. Marketed drugs containing the piperazine nucleus include antidepressants like amoxapine (B1665473) and antipsychotics such as bifeprunox. rsc.org The ability of the piperazine scaffold to be incorporated into molecules that can cross the blood-brain barrier has made it a cornerstone in the design of drugs targeting the CNS. cuestionesdefisioterapia.com

Current Research Landscape of Piperazine Derivatives with Diverse Biological Activities

Contemporary research continues to explore the vast therapeutic potential of piperazine derivatives. The piperazine scaffold is a flexible core structure for the design and synthesis of new bioactive compounds with a wide array of biological activities. benthamdirect.comnih.gov Current investigations span numerous therapeutic areas:

Anticancer: Many novel piperazine-containing compounds are being evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimicrobial: Piperazine derivatives have shown promise as antibacterial and antifungal agents, with some exhibiting activity against resistant strains. wisdomlib.orgacgpubs.org

Anti-inflammatory: Researchers are exploring piperazine-based compounds for their ability to inhibit inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes. wisdomlib.orgjetir.org

Anticonvulsant and Antidepressant: The development of new piperazine derivatives targeting CNS disorders remains an active area of research, with studies focusing on their effects on neurotransmitter systems. wisdomlib.orgtandfonline.comnih.gov

Other Activities: The pharmacological screening of piperazine derivatives has revealed potential applications as antimalarials, antivirals, and antidiabetics, among others. benthamdirect.comnih.gov

The ongoing exploration of piperazine derivatives underscores their importance in medicinal chemistry and the continued search for novel therapeutic agents. wisdomlib.orgwisdomlib.org

General Synthetic Strategies for Piperazine Derivatives

The construction of complex piperazine-containing molecules often begins with fundamental reactions that modify the piperazine core. These strategies are widely applicable and form the basis for more intricate synthetic sequences.

The most direct method for functionalizing the piperazine ring is through N-alkylation. This nucleophilic substitution reaction involves the nitrogen atom of the piperazine ring acting as a nucleophile, attacking an electrophilic carbon atom, typically an alkyl halide, to form a new C-N bond . This approach allows for the introduction of a wide variety of alkyl chains onto the piperazine molecule ambeed.com.

A primary challenge in the direct alkylation of unsubstituted piperazine is controlling the degree of substitution. The presence of two reactive secondary amine groups can lead to a mixture of mono- and di-substituted products, as the initial mono-substituted product can react further with the alkylating agent nih.gov. To achieve selective mono-alkylation, several strategies are employed:

Use of a Large Excess of Piperazine: Employing a significant molar excess of piperazine relative to the alkylating agent favors the formation of the mono-substituted product by increasing the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule.

Use of Protecting Groups: A common and effective strategy involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens. The resulting N-Boc-piperazine can be cleanly alkylated at the unprotected nitrogen. Subsequent removal of the Boc group under acidic conditions yields the desired mono-alkylated piperazine researchgate.net.

Protonation: Performing the reaction under conditions where the piperazine is mono-protonated can reduce the nucleophilicity of one nitrogen atom, thereby favoring mono-substitution nih.gov.

Reductive amination represents an alternative to direct alkylation with alkyl halides. This method involves reacting a piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). A key advantage of reductive amination is that it avoids the possibility of forming quaternary ammonium salts, which can be a side reaction in alkyl halide substitutions researchgate.net.

Alkylation Strategy Reagents & Conditions Advantages Challenges Citation
Direct Alkylation Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile, Acetone)Simple, one-step process.Formation of di-substituted byproducts, potential for quaternization.
Mono-protection 1. Boc₂O to protect one nitrogen. 2. Alkylation of the free nitrogen. 3. Acidic deprotection.High selectivity for mono-substitution, clean reaction.Multi-step process, adds protection and deprotection steps. researchgate.net
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCM, DCE)Avoids over-alkylation and quaternary salt formation.Requires a suitable carbonyl precursor. researchgate.net

The synthesis of more complex derivatives, such as substituted phenoxyethyl piperazines, frequently necessitates multi-step reaction sequences. These sequences allow for the careful and controlled assembly of the target molecule from simpler, readily available starting materials.

A typical multi-step approach might involve first synthesizing a key intermediate, which is then coupled with the piperazine moiety. For instance, a substituted aryl alcohol can be reacted with an excess of a reagent like epibromohydrin to generate a glycidyl ether intermediate nih.gov. This intermediate, which contains a reactive epoxide ring, can then be reacted with a piperazine derivative in a subsequent step to form the final product. This two-step process provides a versatile route to a variety of phenoxypropanol piperazine derivatives, a class of compounds structurally related to phenoxyethyl piperazines nih.gov.

Another common multi-step strategy involves building the phenoxyethyl side chain first and then attaching it to the piperazine. This can be achieved by reacting a phenol with a dihaloethane (e.g., 1,2-dihaloethane) to produce a phenoxyethyl halide google.com. This intermediate is then used as the alkylating agent in a reaction with a piperazine, often in the presence of a base, to yield the final phenoxyethyl piperazine derivative google.comnih.gov.

Specific Synthesis Routes for Phenoxyethyl Piperazine Scaffolds

While general strategies provide a framework, specific and optimized routes have been developed for the efficient construction of the phenoxyethyl piperazine core structure.

A direct and widely used method for synthesizing 1-[2-(phenoxy)ethyl]piperazine derivatives is the nucleophilic substitution reaction between a phenoxyethyl halide and a piperazine. The reaction typically involves heating a mixture of the two reactants in a suitable solvent with a base to neutralize the hydrohalic acid formed during the reaction google.com.

For example, the synthesis of a related compound, 1-(bis(4-fluorophenyl)methyl)-4-(2-(2-methylphenoxy)ethyl)piperazine, was achieved by refluxing 1-(2-bromoethoxy)-2-methylbenzene with 1-(bis(4-fluorophenyl)methyl)piperazine in acetonitrile, using triethylamine (B128534) as the base nih.gov. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by removing the solvent and recrystallizing the resulting solid nih.gov. The choice of base is critical; common choices include tertiary amines like triethylamine or inorganic bases such as potassium carbonate nih.gov.

Phenoxyethyl Halide Piperazine Derivative Base Solvent Conditions Citation
1-(2-bromoethoxy)-2-methylbenzene1-(bis(4-fluorophenyl)methyl)piperazineTriethylamineAcetonitrileReflux, 24h nih.gov
o-Phenoxyethyl halideR-substituted piperazineExcess piperazineAromatic hydrocarbonBoiling point google.com
o-Phenoxyethyl halideR-substituted piperazineInorganic baseButanol100-110 °C google.com
2-Ethoxyethyl bromidePiperazinePotassium carbonateN/ABasic conditions

An alternative and powerful strategy for synthesizing related scaffolds involves the ring-opening of epoxides by the piperazine nitrogen. This method is particularly useful for creating β-amino alcohols bearing a piperazine motif africaresearchconnects.comnih.gov.

One such approach involves a two-step sequence. First, a substituted phenol is reacted with epibromohydrin, often in the presence of a catalytic amount of a base like piperidine (B6355638), to form an intermediate phenoxy-epoxide (a glycidyl ether) nih.gov. In the second step, this intermediate is treated with a piperazine derivative, such as 1-(2-hydroxyethyl)piperazine, in a solvent like anhydrous acetonitrile with a base like potassium carbonate. Heating this mixture results in the nucleophilic attack of the piperazine nitrogen on one of the epoxide carbons, opening the ring and forming the desired product nih.gov.

This epoxide ring-opening strategy offers a versatile entry point to a range of structurally diverse piperazine derivatives with potential physiological activity africaresearchconnects.com.

The efficiency and selectivity of phenoxyethyl piperazine synthesis are highly dependent on the chosen catalyst systems and reaction conditions.

In the case of direct alkylation with phenoxyethyl halides, the reaction is typically base-promoted rather than catalysed in the strict sense. The base (e.g., K₂CO₃, Et₃N, or excess piperazine) plays a crucial role as a scavenger for the acid generated during the reaction, driving the equilibrium towards product formation google.comnih.gov. The choice of solvent and temperature is also critical. Solvents like acetonitrile, butanol, or toluene are commonly used, and reactions are often heated to reflux or temperatures between 80-110°C to ensure a reasonable reaction rate nih.govgoogle.comnih.gov.

For syntheses involving epoxide ring-opening, Lewis acid catalysts can be employed to facilitate the reaction. For instance, aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for the ring-opening of epoxides with amines to form β-amino alcohols, including those incorporating a piperazine structure africaresearchconnects.comnih.gov. The use of such catalysts can enhance the rate and regioselectivity of the ring-opening step.

Recent advancements in catalysis have also introduced novel methods for piperazine functionalization, such as photoredox catalysis for C-H alkylation, which allows for functionalization at the carbon atoms of the piperazine ring rather than the nitrogen atoms nih.govbohrium.commdpi.com. While not directly a method for N-alkylation with a phenoxyethyl group, these advanced catalytic systems highlight the ongoing development of new synthetic tools for modifying the piperazine scaffold mdpi.com.

An exploration of the synthetic methodologies for this compound and its analogues reveals a landscape of intricate chemical strategies aimed at enhancing molecular complexity and discovering novel manufacturing processes. These efforts are primarily documented in academic research and patent literature, highlighting the compound's significance as a scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B11724839 1-[2-(4-Methylphenoxy)ethyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)16-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3

InChI Key

NMTCQEIEKVUWQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCNCC2

Origin of Product

United States

Pharmacological Characterization and Molecular Mechanisms of Action

Receptor Binding Affinities and Selectivity Profiles

While direct and comprehensive binding data for 1-[2-(4-Methylphenoxy)ethyl]piperazine is not extensively available in public-domain scientific literature, the pharmacological profile can be inferred from the extensive research on related arylpiperazine and phenoxyalkylpiperazine derivatives. The following sections detail the expected interactions based on established structure-activity relationships.

Serotonergic Receptor Interactions (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) receptors. The nature of the substituent on the piperazine (B1678402) nitrogen and the aryl ring significantly influences the affinity and selectivity for different 5-HT receptor subtypes.

For 5-HT1A receptors, 1-arylpiperazines generally exhibit high affinity. Studies on related compounds suggest that the presence of a phenoxyethyl group on the piperazine nitrogen is compatible with 5-HT1A receptor binding. The affinity is often modulated by the substitution pattern on the aromatic ring. It is plausible that this compound would exhibit significant affinity for the 5-HT1A receptor, potentially acting as an agonist or partial agonist.

Regarding the 5-HT2A receptor, the affinity of arylpiperazines can be substantial. The conformation of the arylpiperazine structure, particularly the relative orientation of the two rings, plays a role in binding. nih.gov It is anticipated that this compound would also interact with 5-HT2A receptors.

Information regarding the interaction of simple phenoxyethylpiperazines with 5-HT6 and 5-HT7 receptors is less defined in the literature compared to 5-HT1A and 5-HT2A receptors. However, the general trend for many arylpiperazine derivatives is a broad serotonergic profile.

Table 1: Inferred Serotonergic Receptor Binding Profile for this compound based on Analog Data

ReceptorExpected Affinity (based on SAR of related compounds)Likely Functional Activity
5-HT1AHighAgonist/Partial Agonist
5-HT2AModerate to HighAntagonist/Partial Agonist
5-HT6Possible InteractionUndetermined
5-HT7Possible InteractionUndetermined

Dopaminergic Receptor and Transporter Interactions (D1, D2, DAT)

The interaction of arylpiperazine derivatives with dopaminergic systems is a critical aspect of their pharmacological characterization, particularly for potential antipsychotic or antidepressant applications.

Research on substituted phenoxyalkylpiperazines has indicated their potential as dopamine (B1211576) D3 receptor ligands, with selectivity over D2 receptors being influenced by the length of the alkyl spacer. nih.gov While specific data for the 4-methylphenoxy derivative is unavailable, it is reasonable to predict some level of interaction with D2-like receptors (D2, D3, D4). The affinity for D1 receptors is generally lower for this class of compounds.

The dopamine transporter (DAT) is another potential target. Structure-activity relationship studies of various 1-substituted piperazine analogs have explored their affinity for DAT. benthamdirect.com The nature of the substituent on the piperazine nitrogen is a key determinant of DAT binding. While high-affinity DAT ligands often possess more complex substituents, a modest interaction for this compound cannot be ruled out.

Table 2: Inferred Dopaminergic Receptor and Transporter Binding Profile for this compound based on Analog Data

TargetExpected Affinity (based on SAR of related compounds)Likely Functional Activity
D1 ReceptorLowLikely insignificant
D2 ReceptorModerateAntagonist/Partial Agonist
DATLow to ModerateInhibitor

Adrenergic Receptor Interactions (α1, α2)

Arylpiperazines are known to possess a significant affinity for α1-adrenergic receptors. benthamdirect.comnih.gov This interaction is a common feature of this chemical class and is influenced by the substitution on the aryl ring. A review of arylpiperazines with affinity toward α1-adrenergic receptors highlights the structural requirements for binding. nih.gov Therefore, it is highly probable that this compound binds to α1-adrenergic receptors, likely as an antagonist.

The affinity of arylpiperazines for α2-adrenergic receptors is generally lower than for α1 receptors, though not always negligible. The specific substitution pattern of this compound would determine the precise affinity for this receptor subtype.

Table 3: Inferred Adrenergic Receptor Binding Profile for this compound based on Analog Data

ReceptorExpected Affinity (based on SAR of related compounds)Likely Functional Activity
α1-AdrenergicHighAntagonist
α2-AdrenergicLow to ModerateLikely Antagonist

Metabotropic Glutamate (B1630785) Receptor (mGluR1) Ligand Research

Currently, there is a lack of direct evidence or strong inferential data from closely related analogs to suggest that this compound would be a significant ligand for the metabotropic glutamate receptor 1 (mGluR1). The known pharmacophores for mGluR1 ligands are structurally distinct from the phenoxyethylpiperazine scaffold. nih.gov

Ligand-Receptor/Transporter Interaction Kinetics

Detailed kinetic studies, such as the determination of association (kon) and dissociation (koff) rate constants, for this compound at its potential receptor and transporter targets are not available in the current body of scientific literature. Such studies are crucial for a deeper understanding of the compound's mechanism of action, including the duration of receptor occupancy and the potential for functional selectivity. For related arylpiperazine compounds, kinetic properties have been shown to be important for their in vivo effects. Future research focusing on the kinetic profile of this compound would be highly valuable.

Analysis of Binding Isomerization Processes at Dopamine Transporters

This two-step binding mechanism, characterized by an initial rapid association followed by a slower isomerization, is not unique to tropane-based DAT inhibitors but appears to be a more general characteristic of the dopamine transporter protein's interaction with certain ligands. nih.gov This is analogous to the isomerization processes observed in G-protein coupled receptors. nih.gov The study of such binding kinetics is crucial for understanding the duration of action and the potential for long-lasting effects of DAT inhibitors.

Equilibrium Binding Constants and Dissociation Dynamics

The binding affinity and kinetics of a ligand at its target are fundamental to its pharmacological profile. For the piperazine derivative GBR12909, kinetic analysis of its interaction with the dopamine transporter has allowed for the determination of its equilibrium and rate constants.

The interaction of GBR12909 with the dopamine transporter is characterized by a two-step mechanism. The initial, rapid step of association is defined by an equilibrium constant (KL), while the subsequent slow isomerization step is described by a rate constant (ki). nih.gov These parameters provide a quantitative measure of the binding process and the stability of the ligand-transporter complex.

Table 1: Kinetic Parameters of GBR12909 Binding to the Dopamine Transporter nih.gov

ParameterValueDescription
KL 34 ± 11 nMEquilibrium constant for the initial rapid binding step.
ki 0.033 ± 0.005 s-1Rate constant for the second slow isomerization step.

This data pertains to the related compound GBR12909 and is presented as a model for the potential binding dynamics of this compound.

Agonist and Antagonist Properties at Specific Receptors

Piperazine derivatives have been shown to possess a wide range of agonist and antagonist activities at various G-protein coupled receptors. While specific data for this compound is limited, studies on other piperazine analogs highlight their potential to interact with receptors such as histamine (B1213489), serotonin, and adrenergic receptors.

For instance, certain piperazine derivatives have been identified as high-affinity antagonists for the histamine H3 and sigma-1 receptors. acs.org The substitution pattern on the piperazine ring is a key determinant of receptor affinity and selectivity. acs.org In some cases, replacing a piperidine (B6355638) moiety with a piperazine can significantly alter the binding profile, underscoring the importance of this core structure. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) studies on spiroethyl phenyl(substituted)piperazine derivatives have revealed features that govern their antagonist activity at 5-HT1A and adrenergic α1d receptors. nih.gov These studies indicate that factors such as molar refractivity, field effects, and hydrophobicity of the substituents on the phenyl ring are critical for modulating binding affinity. nih.gov

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition Research in Related Piperazines)

A significant area of research for piperazine-containing compounds is their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Many piperazine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Numerous studies have reported the synthesis and evaluation of novel piperazine derivatives as cholinesterase inhibitors. These compounds often exhibit inhibitory activity in a concentration-dependent manner. The design of these inhibitors frequently involves creating hybrid molecules that target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Piperazine Derivatives

CompoundIC50 (µM) for AChEReference
Compound 4d (coumarin/piperazine hybrid) 2.42 nih.gov
Compound 4t (coumarin/piperazine hybrid) 9.89 nih.gov
Compound 12 (benzothiazole-piperazine hybrid) 2.31 nih.gov
Compound 5h (amiridine-piperazine hybrid) 1.83

The compounds listed are examples of piperazine derivatives with demonstrated AChE inhibitory activity and are structurally distinct from this compound.

The mechanism of inhibition is often found to be of a mixed-type, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies often complement these findings by providing a theoretical model of how these piperazine derivatives interact with the amino acid residues within the active sites of the cholinesterase enzymes.

Structure Activity Relationship Sar Studies of Phenoxyethyl Piperazine Derivatives

Influence of Substituents on the Piperazine (B1678402) Ring for Receptor Affinity

The piperazine ring is a critical component of many pharmacologically active compounds, offering a versatile scaffold for structural modifications. The nature and position of substituents on the piperazine ring of phenoxyethyl piperazine derivatives can profoundly impact their binding affinity for various receptors.

Research on related piperazine-containing compounds indicates that substitutions on the piperazine ring can modulate receptor affinity and selectivity. For instance, in a series of 1-aryl-4-(phenylarylmethyl)piperazines, minor structural modifications led to compounds with varying degrees of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov The introduction of substituents can alter the steric and electronic properties of the piperazine nitrogen atoms, which are often involved in crucial interactions with receptor binding sites. ijrrjournal.com

In a study of 1,4-disubstituted piperazine derivatives, it was found that the nature of the substituent at the N4 position significantly influenced their hypnotic-sedative activity. frontiersin.org While not phenoxyethyl piperazines, these findings highlight the importance of the piperazine substituent in determining the pharmacological profile. The basicity of the piperazine nitrogens is a key factor, as they can form strong interactions with acidic amino acid residues within G-protein coupled receptors (GPCRs).

Furthermore, the rigidity of the piperazine ring can be a determining factor in receptor binding. The use of conformationally restricted analogs, such as those incorporating a 2,5-diazabicyclo[2.2.1]heptane system as a piperazine surrogate, has been explored to understand the optimal conformation for receptor interaction.

Compound TypeReceptor(s)Key Findings
1-Aryl-4-(phenylarylmethyl)piperazinesD2, 5-HT1AMinor structural changes on the piperazine-containing scaffold can modulate the degree of agonism/antagonism. nih.gov
1,4-Disubstituted piperazinesNot specifiedThe substituent at the N4 position is crucial for hypnotic-sedative activity. frontiersin.org

Impact of Aromatic Ring Substitutions on Pharmacological Activity

Substituents on the phenoxy ring of phenoxyethyl piperazine derivatives play a pivotal role in modulating their pharmacological activity. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can significantly alter receptor affinity and selectivity.

For the specific compound of interest, 1-[2-(4-Methylphenoxy)ethyl]piperazine , the methyl group at the para-position of the phenoxy ring is an important feature. While direct pharmacological data for this specific compound is limited in the available literature, SAR studies on analogous compounds provide valuable insights. For example, in a series of 6-substituted purine (B94841) analogs bearing a piperazine moiety, substitutions on a phenyl ring attached to the piperazine influenced their anticancer activity. nih.gov

In studies of other arylpiperazine derivatives, substitutions on the aromatic ring have been shown to be critical for affinity at various receptors, including dopamine and serotonin receptors. For instance, research on N-phenylpiperazine analogs demonstrated that substitutions on the phenyl ring led to significant variations in binding affinity and selectivity for D2 and D3 dopamine receptors. nih.gov Specifically, a thiophene (B33073) ring as a substituent was found to be favorable for D3 receptor selectivity. nih.gov

Compound SeriesSubstitution ImpactReceptor(s)
6-Substituted purine analogs with piperazineSubstitutions on the phenyl ring affected anticancer activity. nih.govNot specified
N-Phenylpiperazine analogsPhenyl ring substitutions altered D2/D3 receptor affinity and selectivity. nih.govD2, D3

Role of Linker Chain Length and Flexibility in Receptor Interactions

Studies on various classes of piperazine derivatives have consistently shown that the length of the linker chain is a critical parameter for optimal receptor binding. For example, in a series of σ1 receptor ligands, compounds with a one-carbon chain (n=1) between the piperazine ring and an aromatic sulfonyl group exhibited higher affinities compared to those with zero or two-carbon linkers. nih.gov

In another study on 4-substituted piperidines and piperazines, extending the side chain from one to three methylene (B1212753) units did not significantly alter binding at µ and δ opioid receptors. nih.gov However, replacement of a piperidine (B6355638) core with a piperazine, while maintaining the linker length, was also found to be inconsequential for the binding profile in that particular series. nih.gov

The flexibility of the linker is also important. A rigid linker may lock the molecule into a conformation that is either favorable or unfavorable for binding, while a more flexible linker allows the molecule to adopt different conformations to fit into the receptor's binding pocket. The ethyl linker in phenoxyethyl piperazines provides a degree of rotational freedom that can be advantageous for receptor interaction.

Compound SeriesLinker ModificationImpact on Affinity
Arylalkylsulfonyl piperazinesVaried carbon chain length (n=0, 1, 2)n=1 showed optimal affinity for σ1 receptors. nih.gov
4-Substituted piperidines/piperazinesExtension from 1 to 3 methylene unitsLittle change in µ and δ opioid receptor binding. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

While This compound itself is achiral, the introduction of chiral centers into the phenoxyethyl piperazine scaffold can lead to enantiomers with significantly different pharmacological properties. Stereochemistry plays a crucial role in the interaction of drugs with their biological targets, which are themselves chiral.

In studies of related piperazine derivatives, enantiomers have often displayed marked differences in receptor affinity and functional activity. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+)-enantiomers were found to be more potent analgesics than their (R)-(-)-enantiomers.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to one enantiomer fitting more snugly into the receptor's binding site and forming more favorable interactions. Even subtle changes in the spatial orientation of key functional groups can have a dramatic effect on binding affinity.

Although no specific stereochemical studies on this compound were found, the principles derived from related compounds underscore the importance of considering stereochemistry in the design of new phenoxyethyl piperazine derivatives.

Compound SeriesStereochemical Finding
1-Substituted 4-(1,2-diphenylethyl)piperazines(S)-(+)-enantiomers were more potent analgesics than (R)-(-)-enantiomers.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that are necessary for a molecule to interact with a specific biological target. For phenoxyethyl piperazine derivatives, the key pharmacophoric elements can be inferred from SAR studies of this and related compound classes.

The fundamental pharmacophore for many arylpiperazine derivatives that target monoamine receptors generally consists of:

An aromatic ring (the phenoxy group in this case), which often engages in π-π stacking or hydrophobic interactions within the receptor binding pocket.

A basic nitrogen atom , typically one of the piperazine nitrogens, which is often protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., an aspartate) in the receptor.

A specific distance and spatial relationship between the aromatic ring and the basic nitrogen, which is defined by the ethyl linker.

Molecular modeling studies on related N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides have highlighted the importance of the ligand's topology and the presence of specific groups for achieving selectivity towards 5-HT1A receptors.

The general pharmacophore for aripiprazole, a well-known arylpiperazine, includes an N-arylpiperazine moiety connected via a flexible linker to another aromatic system. This highlights the modular nature of this scaffold in drug design. The 4-methyl group on the phenoxy ring of This compound would contribute to the hydrophobic interactions within the aromatic binding region of the target receptor.

Pharmacophoric FeatureRole in Target Engagement
Aromatic (Phenoxy) RingHydrophobic and/or π-π stacking interactions.
Basic Piperazine NitrogenIonic interaction with acidic receptor residues.
Ethyl LinkerDefines the distance and spatial orientation between the aromatic ring and the basic nitrogen.

Preclinical Research Methodologies and Animal Models in Compound Evaluation

Advanced In Vitro Platforms for Preclinical Studies

Recent advancements in bioengineering have led to the development of sophisticated in vitro platforms that can more accurately replicate human physiology, offering a bridge between traditional cell cultures and animal models. nih.gov

Organ-on-a-Chip Models for Multi-Organ System Recreation

Organ-on-a-chip (OoC) technology utilizes microfluidic devices to create three-dimensional microenvironments that mimic the structure and function of human organs. researchgate.netmdpi.com These "chips" contain living cells cultured in continuously perfused channels, recreating key physiological parameters such as tissue-tissue interfaces and mechanical forces. mdpi.compharmaexcipients.com For a compound like 1-[2-(4-Methylphenoxy)ethyl]piperazine, a "brain-on-a-chip" model could be used to study its effects on neuronal activity, blood-brain barrier penetration, and potential neurotoxicity in a human-relevant context. Furthermore, by connecting different organ chips (e.g., liver-on-a-chip and brain-on-a-chip), researchers can investigate the compound's metabolism and its effects on different organ systems simultaneously. nih.gov

Ex Vivo Biodistribution and Receptor Mapping Studies in Animal Brains

Understanding how a compound distributes within the body and where it binds in the brain is critical for its development as a therapeutic agent.

Positron Emission Tomography (PET) Imaging in Rodent Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in living animals. nih.gov To conduct a PET study for a novel compound, it must first be radiolabeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. nih.govresearchgate.net This radiolabeled version of this compound would then be administered to a rodent, and the PET scanner would detect the gamma rays produced by the decay of the radioisotope.

The resulting images would reveal the compound's distribution and accumulation in different brain regions over time. nih.gov This information is invaluable for confirming that the compound reaches its intended target in the central nervous system. PET imaging can also be used to determine receptor occupancy, providing insights into the relationship between the administered dose and the extent of target engagement. snmmi.org Following the in vivo imaging, ex vivo biodistribution studies can be performed, where tissues are harvested and the radioactivity is measured to provide a more detailed and quantitative assessment of the compound's distribution. nih.gov

Table 2: Illustrative PET Imaging and Biodistribution Data for Radiolabeled this compound in a Rodent Model The following data is hypothetical and for illustrative purposes only.

Parameter Measurement Result Implication
PET Imaging Brain Uptake (SUV) 2.5 at 30 min post-injection Compound effectively crosses the blood-brain barrier.
Regional Distribution High uptake in thalamus and cortex Suggests potential targets for analgesic or anticonvulsant action.
Ex Vivo Biodistribution Brain-to-Blood Ratio 3.5 at 60 min post-injection Favorable retention in the brain compared to systemic circulation.
Organ Distribution (%ID/g) Liver: 15.2, Kidneys: 8.9, Lungs: 5.1 Provides information on clearance pathways and potential for off-target accumulation.

SUV: Standardized Uptake Value; %ID/g: Percentage of Injected Dose per gram of tissue.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies for compounds like 1-[2-(4-Methylphenoxy)ethyl]piperazine can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown, relying on the information from known active molecules. Conversely, structure-based design utilizes the known 3D structure of the target protein to design or screen for potential ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, molecular docking simulations can be instrumental in predicting its binding affinity and mode of interaction with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.

In studies of analogous arylpiperazine derivatives, molecular docking has been successfully used to elucidate binding mechanisms. For instance, research on arylpiperazine derivatives as potential androgen receptor (AR) antagonists revealed that specific substitutions on the piperazine (B1678402) ring could enhance binding affinity. nih.govresearchgate.net Docking studies of these compounds into the AR ligand-binding pocket have shown the importance of van der Waals forces in the interaction. researchgate.net Similarly, in the context of the 5-HT2A receptor, docking studies have helped to understand the binding modes of arylpiperazine antagonists, guiding the design of new potential therapeutic agents. nih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The ligand's flexible torsion angles would be allowed to rotate to find the most energetically favorable binding pose within the receptor's active site. The results would be scored based on the predicted binding energy, with lower energies indicating a more stable interaction. These simulations could reveal key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, providing a rationale for its observed biological activity and a roadmap for its optimization.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

LigandTarget ReceptorPredicted Binding Energy (kcal/mol)Key Interacting Residues
This compoundHypothetical GPCR-8.5Asp110, Phe198, Trp350
Reference CompoundHypothetical GPCR-9.2Asp110, Phe198, Tyr371

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen large compound libraries to identify new molecules with the potential for similar activity.

A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (the piperazine nitrogens and the ether oxygen), a hydrophobic aromatic ring (the methylphenoxy group), and a positive ionizable feature (the protonated piperazine nitrogen). The relative spatial arrangement of these features is crucial for receptor recognition.

In studies of other piperazine-containing compounds, pharmacophore models have been successfully developed and utilized. For example, a pharmacophore model for 4-phenylpiperidine (B165713) derivatives, which share structural similarities with the target compound, was hypothesized to aid in the structural optimization of these molecules as mu opioid agonists. nih.gov The process involves aligning a set of active compounds and identifying the common chemical features that are essential for their activity. This consensus pharmacophore can then be used to virtually screen for new hits or to guide the modification of existing leads to enhance their activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds before their synthesis.

For a series of phenoxyethylpiperazine derivatives, including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

QSAR studies on related compound classes, such as phenoxypyrimidine derivatives, have revealed the significant roles of steric effects, hydrogen bonding, and electronic properties in their inhibitory activity against specific kinases. nih.gov Similarly, for a set of 4-phenylpiperidines and -piperazines, QSAR models have been developed to understand their effects on the dopaminergic system. nih.gov These models often employ statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive equation. A typical QSAR equation might look like:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of activity), and c₀, c₁, c₂ are coefficients determined from the regression analysis. The predictive power of the QSAR model is then validated using an external set of compounds not used in the model generation.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico ADMET prediction models can help to identify potential liabilities of a compound, such as poor oral bioavailability or potential toxicity, allowing for early-stage modifications to improve its drug-like properties.

For this compound, various molecular properties can be calculated using computational tools. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight234.33 g/mol
LogP (octanol-water partition coefficient)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Polar Surface Area (PSA)25.0 Ų

Note: These values are estimations from computational models and may vary slightly between different prediction software.

Studies on other piperazine derivatives have demonstrated the utility of in silico ADMET prediction. nih.govresearchgate.netnih.gov These studies often assess a range of parameters including intestinal absorption, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential for cardiotoxicity (e.g., hERG inhibition). The results of these predictions can guide the selection of compounds for further experimental testing and help to prioritize those with more favorable pharmacokinetic profiles. rsc.org

Advanced Simulation Techniques for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their complexes over time. Unlike static docking methods, MD simulations can capture the flexibility of both the ligand and the receptor, offering a more realistic representation of the binding process and the stability of the resulting complex. rowan.edumdpi.com

For this compound, an MD simulation could be performed on its complex with a target receptor, obtained from a molecular docking study. The simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds. Analysis of the simulation trajectory can reveal:

Conformational changes: How the ligand and receptor adapt their shapes upon binding.

Stability of interactions: The persistence of key hydrogen bonds and other interactions over time.

Binding free energy: More accurate estimations of the binding affinity can be calculated using methods like MM/PBSA or MM/GBSA. mdpi.com

Water molecule dynamics: The role of water molecules in mediating ligand-receptor interactions.

MD simulations are computationally intensive but offer a wealth of information that is not accessible through other methods. They can help to validate docking poses, explain the structural basis of ligand selectivity, and provide insights into the mechanism of receptor activation or inhibition. mdpi.com

Novel Research Applications and Therapeutic Research Avenues

Investigation of Antidepressant-Like Potential in Preclinical Models

While the piperazine (B1678402) moiety is a key substructure in many antidepressant medications due to its favorable pharmacokinetic profile for central nervous system penetration and its role in the binding of agents to their targets, specific preclinical studies investigating the antidepressant-like potential of 1-[2-(4-Methylphenoxy)ethyl]piperazine are not extensively documented in publicly available research. nih.govnih.gov

Research on other piperazine derivatives has demonstrated significant antidepressant-like activity in preclinical models. For instance, studies on novel arylpiperazine derivatives have shown high affinity for serotonin (B10506) receptors, such as 5-HT1A, which is a key target in the treatment of depression. d-nb.info Compounds like 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) have demonstrated antidepressant-like effects in animal models like the forced swimming test, with mechanisms linked to the serotonergic system. researchgate.netnih.govdntb.gov.ua These findings in related compounds suggest that this compound could be a candidate for similar investigations, although direct evidence is currently lacking.

Table 1: Antidepressant-Like Activity of Select Piperazine Derivatives (for contextual reference)

Compound/DerivativePreclinical ModelKey Findings
Aryl PiperazinesReceptor Binding AssaysHigh affinity for 5-HT1A and σ1 receptors. d-nb.info
LQFM192Forced Swimming Test (Mice)Demonstrated antidepressant-like activity. researchgate.netnih.govdntb.gov.ua
Piperazine-Oxadiazole DerivativesForced Swim Test, Tail Suspension TestReduced immobility time, suggesting antidepressant-like effects. cuestionesdefisioterapia.com

Research into Anxiolytic-Like Activities

The anxiolytic potential of this compound has not been specifically detailed in published preclinical studies. However, the broader class of piperazine derivatives has been a significant area of research for new anxiolytic agents. nih.gov

For example, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) has shown anxiolytic-like effects in preclinical tests such as the elevated plus-maze and light-dark box tests. nih.gov Its mechanism of action appears to be mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov Similarly, other arylpiperazine derivatives have demonstrated anxiolytic effects that are suggested to involve the 5-HT1A receptors and the GABAergic system. nih.gov While these studies on related molecules are promising, dedicated research is required to determine if this compound possesses similar anxiolytic properties.

Table 2: Anxiolytic-Like Activity of Select Piperazine Derivatives (for contextual reference)

Compound/DerivativePreclinical ModelKey Findings
LQFM032Elevated Plus-Maze, Light-Dark BoxShowed anxiolytic-like activity. nih.gov
Arylpiperazine DerivativesElevated Plus-MazeConfirmed anxiolytic effects. nih.gov
LQFM192Elevated Plus-MazeDemonstrated anxiolytic-like activity mediated by the serotonergic system and GABAA receptors. nih.gov

Exploration of Anticonvulsant Properties

There is a lack of specific research on the anticonvulsant properties of this compound. However, various other piperazine derivatives have been synthesized and evaluated for their potential to control seizures.

A study on a series of 1,4-substituted piperazine derivatives showed moderate effectiveness in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays. nih.gov For instance, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine demonstrated good activity in the six-hertz seizure test. nih.gov These findings indicate that the piperazine scaffold can be a fruitful starting point for the development of new anticonvulsant drugs, though specific investigation of this compound is needed. nih.gov

Table 3: Anticonvulsant Activity of a Select Piperazine Derivative (for contextual reference)

Compound/DerivativePreclinical ModelKey Findings
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazineSix-Hertz Seizure TestShowed good anticonvulsant activity. nih.gov

Studies on Antiallodynic and Analgesic Effects

For example, a series of compounds with a 2-phenylpiperazin-1-yl nicotinamide (B372718) template were found to have antiallodynic and antihyperalgesic potential in a chronic constriction injury model of neuropathic pain. nih.gov These compounds were also found to suppress the inflammatory component of neuropathic pain and inhibit oxidative and nitrosative stress. nih.gov Additionally, some pyrrolidine-2,5-dione derivatives with antiseizure activity have also demonstrated analgesic and antiallodynic effects in mouse models of pain. nih.govmdpi.com Another piperazine derivative, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron), is being developed as a non-steroidal anti-inflammatory drug (NSAID) with pronounced anti-inflammatory and analgesic activities. mdpi.com

Table 4: Analgesic and Antiallodynic Activity of Select Piperazine Derivatives (for contextual reference)

Compound/DerivativePreclinical ModelKey Findings
2-Phenylpiperazin-1-yl Nicotinamide DerivativesChronic Constriction Injury (Neuropathic Pain)Demonstrated antiallodynic and antihyperalgesic potential. nih.gov
PironIn vivo anti-inflammatory assaysExhibited pronounced anti-inflammatory and analgesic activities. mdpi.com

Research on Cognitive Enhancement and Memory Modulating Effects

Currently, there is no specific research available on the cognitive enhancement and memory modulating effects of this compound. However, the piperazine chemical scaffold has been explored in the context of cognitive function.

For instance, the piperazine derivative N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) has been shown to improve cognitive functions in a mouse model of Alzheimer's disease. mdpi.com Another derivative, PMS1339, has been reported to possess multifunctional properties including acetylcholinesterase (AChE) inhibition and cognitive improvement in mice. nih.gov Furthermore, 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) has been shown to enhance the acquisition and formation of memory in mice through cholinergic, NMDA-glutamatergic, and 5-HT1A receptors. nih.gov These studies highlight the potential of piperazine-based compounds in modulating cognitive processes, suggesting a possible avenue of research for this compound.

Table 5: Cognitive Enhancement Effects of Select Piperazine Derivatives (for contextual reference)

Compound/DerivativePreclinical ModelKey Findings
Cmp25xFAD Mice (Alzheimer's Model)Improved cognitive functions. mdpi.com
PMS1339Scopolamine-induced memory impairment in miceReversed memory impairment. nih.gov
MMPPPassive Avoidance Test (Mice)Enhanced memory acquisition and formation. nih.gov

Development as Radioprotective Agents

The potential of this compound as a radioprotective agent has not been specifically investigated. However, research into other piperazine derivatives has shown promising results in this area.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized with the aim of developing effective radiation countermeasures. nih.gov These compounds were evaluated for their ability to protect human cells from radiation-induced damage. The findings from these studies support the further development of piperazine derivatives as safer and more effective radioprotective agents. nih.gov

Table 6: Radioprotective Effects of a Select Class of Piperazine Derivatives (for contextual reference)

Compound/Derivative ClassIn Vitro ModelKey Findings
1-(2-hydroxyethyl)piperazine derivativesHuman cell lines (MOLT-4, PBMCs)Demonstrated significant radioprotective effects with minimal cytotoxicity. nih.gov

Exploration as Neurokinin-1 (NK1) Receptor Antagonists

There is no direct evidence to suggest that this compound has been explored as a neurokinin-1 (NK1) receptor antagonist. NK1 receptor antagonists are a class of drugs with antiemetic, anxiolytic, and antidepressant properties. nih.gov They work by blocking the action of substance P at the NK1 receptor. nih.govnih.gov While the piperazine structure is found in various CNS-active drugs, the specific structural features required for potent NK1 receptor antagonism have been a subject of extensive research, and it is not known if this compound possesses these features.

Research into Selective Serotonin Reuptake Inhibitors (SSRIs)

The phenoxyethylpiperazine core is a recognized pharmacophore in the design of agents targeting the serotonin transporter (SERT). The selective inhibition of serotonin reuptake is a cornerstone in the treatment of depression and other mood disorders.

Research into compounds structurally similar to this compound has demonstrated the potential of this chemical class as SSRIs. For instance, a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines were synthesized and evaluated for their ability to inhibit serotonin reuptake. These compounds, which share the phenoxy-ethyl-piperazine backbone, were designed based on the structure of the well-known antidepressant fluoxetine. Preliminary data indicated that these derivatives bind to the serotonin reuptake transporter. However, they displayed micromolar affinity, which is less potent than typical SSRIs. This suggests that while the core structure is relevant for SERT binding, further optimization of the substituents on both the phenyl and piperazine rings is necessary to achieve high-affinity and selective inhibition.

The structure-activity relationship (SAR) of phenylethylamine-type analogs, a broader class that includes the phenoxyethylpiperazine scaffold, has been analyzed to understand the features essential for SERT inhibition. These studies highlight the importance of steric and hydrophobic properties for potent activity. For example, the presence and position of substituents on the aromatic ring, such as the methyl group in this compound, can significantly influence binding affinity and selectivity for SERT over other monoamine transporters like those for norepinephrine (B1679862) and dopamine (B1211576). The exploration of N-arylpiperazine derivatives has also been a fruitful area of research for developing dual serotonin and noradrenaline reuptake inhibitors.

Compound ClassKey Structural FeatureSERT Affinity (IC50)Reference
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazinesPhenoxy-ethyl-piperazineMicromolar (µM) range nih.gov
N-(1,2-diphenylethyl)piperazinesDiphenylethyl-piperazineNot specified nih.gov

Investigation of Anti-Ferroptotic Activity

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The search for inhibitors of ferroptosis is a burgeoning area of research with potential applications in neurodegenerative diseases, ischemia-reperfusion injury, and other conditions associated with oxidative stress.

Currently, there is a lack of direct scientific literature investigating the anti-ferroptotic activity of this compound or its close analogs. The research on small molecule inhibitors of ferroptosis has largely focused on compounds like ferrostatin-1 and liproxstatin-1, which act as radical-trapping antioxidants.

However, the chemical structure of this compound contains a phenoxy moiety, which is present in some antioxidant compounds. It is conceivable that the phenolic group could confer some radical scavenging properties, a key mechanism in the inhibition of ferroptosis. Furthermore, certain arylpiperazine derivatives have been investigated for their neuroprotective effects, which can sometimes be linked to the mitigation of oxidative stress. Future research could explore whether the this compound scaffold can be optimized to develop potent anti-ferroptotic agents. This would likely involve the introduction of functional groups known to enhance antioxidant capacity or to interact with key regulators of ferroptosis.

Research as Scaffolds for Antiproliferative Agents in Cancer Research

The piperazine ring is a common structural feature in many approved and investigational anticancer drugs. Its ability to be readily functionalized allows for the creation of diverse chemical libraries with a wide range of biological activities.

While there is no specific research on the antiproliferative activity of this compound, numerous studies have highlighted the potential of piperazine-containing compounds as anticancer agents. For example, piperazine-substituted pyranopyridines have been shown to exhibit antiproliferative activity against various cancer cell lines, inducing apoptosis. nih.gov Similarly, derivatives of 2,4-diaminoquinazoline containing a 4-substituted-piperazine-1-carbodithioate moiety have demonstrated broad-spectrum antiproliferative effects. mdpi.com

The mechanism of action for these piperazine-based anticancer agents is varied and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of DNA damage. The arylpiperazine scaffold, in particular, has been a focus of cancer research, with derivatives showing cytotoxic effects against different tumor cell lines. nih.gov The modular nature of these compounds, with a central piperazine linker, allows for the combination of different pharmacophores to target multiple pathways involved in cancer progression. The this compound structure could serve as a starting point for the design of novel antiproliferative agents, where modifications to the phenoxy and piperazine moieties could be explored to enhance potency and selectivity.

Compound ClassCancer Cell Lines TestedMechanism of ActionReference
Piperazine-Substituted PyranopyridinesVariousApoptosis Induction nih.gov
4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazolineA549, MCF-7, HeLa, HT29, HCT-116DNA damage, G2/M checkpoint activation mdpi.com
Arylpiperazine DerivativesVariousVarious nih.gov

Application in Radioligand Development for Brain Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of biological processes. The development of specific radioligands is crucial for PET imaging of brain targets such as neurotransmitter receptors and transporters.

The piperazine scaffold is frequently utilized in the design of radioligands for brain imaging due to its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. Although this compound itself has not been reported as a radioligand, structurally related compounds have been developed and evaluated as PET probes.

For instance, a ¹¹C-labeled piperazine derivative was synthesized and evaluated for imaging sigma-2 (σ₂) receptors, which are implicated in various neurological and psychiatric disorders. While this specific tracer did not show sufficient specific binding in vivo, the study underscores the utility of the piperazine core in targeting central nervous system receptors. In another study, analogs of 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909), which share the ethylpiperazine linker, were synthesized and evaluated for their binding to dopamine (DAT) and serotonin (SERT) transporters. These findings suggest that the this compound scaffold could be a viable starting point for the development of novel radioligands for various brain targets. The introduction of a radionuclide, such as ¹¹C or ¹⁸F, onto the phenoxy or piperazine ring would be a necessary step in this process.

Radioligand ClassTargetRadionuclideKey FindingReference
¹¹C-labeled piperazine derivativeSigma-2 (σ₂) receptors¹¹CInsufficient specific binding in vivo
Analogs of GBR 12909DAT and SERTNot specifiedGood affinity and selectivity for DAT
2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivativesEAAT2¹⁸FExcellent brain penetration and high specificity nih.gov

Future Research Trajectories for this compound and its Analogs

The compound this compound belongs to the versatile class of piperazine derivatives, a group of compounds that holds significant importance in medicinal chemistry due to their wide range of biological activities. nih.gov While specific research on this particular molecule is not extensively detailed in publicly available literature, the future directions for its investigation can be extrapolated from the broader research landscape of structurally related piperazine-containing compounds. This article outlines the prospective avenues for research and development centered around this compound, focusing on enhancing its therapeutic potential through ligand design, advanced analytical techniques, exploration of new biological interactions, and interdisciplinary collaborations.

Q & A

Q. What are the common synthetic routes for 1-[2-(4-Methylphenoxy)ethyl]piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Nucleophilic substitution : Reacting 2-(4-methylphenoxy)ethyl chloride with piperazine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K2_2CO3_3) to facilitate deprotonation .
  • Coupling reactions : Using carbodiimide reagents (e.g., EDCI) to link pre-functionalized piperazine derivatives with phenoxyethyl groups .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Maintain 80–100°C to balance reaction speed and byproduct formation.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1^1H NMR : Identify piperazine protons (δ 2.5–3.5 ppm as multiplet) and aromatic signals (δ 6.5–7.5 ppm for the 4-methylphenoxy group). Conformational flexibility in the piperazine ring may split signals .
    • 13^{13}C NMR : Confirm piperazine carbons (δ 40–60 ppm) and aromatic carbons (δ 110–160 ppm).
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (calc. for C14_{14}H20_{20}N2_2O: 232.16 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .

Q. Interpretation challenges :

  • Overlapping signals in 1^1H NMR due to piperazine chair-boat interconversion. Use variable-temperature NMR or 2D-COSY to resolve .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Systematic substitution : Modify substituents at the phenoxy (e.g., halogenation) or piperazine positions (e.g., N-alkylation) to probe interactions with biological targets .
  • In vitro assays :
    • Receptor binding : Radioligand assays (e.g., dopamine/serotonin transporters) to measure IC50_{50} values .
    • Functional assays : cAMP modulation or calcium flux assays to assess agonism/antagonism.
  • Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. What strategies are recommended for resolving contradictory results in the biological activity profiles of this compound analogs across different assay systems?

Methodological Answer:

  • Assay standardization :
    • Control cell line variability (e.g., HEK293 vs. CHO-K1) and incubation times.
    • Validate target selectivity via CRISPR-knockout models .
  • Orthogonal assays : Confirm receptor binding with surface plasmon resonance (SPR) alongside functional assays.
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., GBR 12909 for dopamine transporters) .

Q. How can computational chemistry methods be applied to predict the binding modes and pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., dopamine transporter). Focus on hydrogen bonding with conserved residues (e.g., Asp 476) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (logBB >0.3), and CYP450 inhibition risks .

Q. What experimental approaches are suitable for analyzing metabolic stability and degradation pathways of this compound in preclinical studies?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor via LC-MS/MS for oxidative metabolites (e.g., N-dealkylation, hydroxylation) .
  • Stability studies :
    • pH stability : Test solubility and degradation in buffers (pH 1–10) at 37°C.
    • Photostability : Expose to UV light (ICH Q1B) to identify photo-degradants .
  • Isotope labeling : Use 14^{14}C-labeled analogs for mass balance studies in hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.